Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Overview
Description
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a fused ring system combining pyrazole and triazine moieties, which imparts unique chemical and biological properties
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of key proteins involved in cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound reduces cell viability and induces programmed cell death. Additionally, it has been observed to downregulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, the compound has been shown to interact with DNA, causing DNA damage and triggering the DNA damage response pathway. This results in the activation of p53, a tumor suppressor protein, which further promotes apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. Prolonged exposure may also result in the development of resistance in some cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound also binds to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also translocate to the nucleus, where it binds to DNA and exerts its effects on gene expression. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanogen bromide, followed by cyclization with formamide under acidic conditions . Another approach includes the use of hydrazine derivatives and triazine precursors, which undergo cyclization in the presence of catalysts such as Lewis acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as precursor synthesis, cyclization, purification, and crystallization. Reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide under reflux conditions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Protein kinases, particularly cyclin-dependent kinases (CDKs), are primary targets.
Pathways Involved: By inhibiting CDKs, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other enzymes.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits potent anticancer activity and is structurally related to Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its high specificity and potency as an enzyme inhibitor, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-7-3-6-4-1-2-8-9(4)5/h1-3H,(H,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNJBKGLLSTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CNC(=O)N2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304942 | |
Record name | Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-27-9 | |
Record name | 54346-27-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones synthesized in the research and what is their potential application?
A1: The research focuses on synthesizing Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones with an aryl group substituted at the 8-position []. This specific substitution pattern is relevant for developing potential Corticotropin-releasing hormone receptor 1 (CRHR1) antagonists. CRHR1 antagonists are of interest for treating stress-related disorders, and the research successfully demonstrates the synthesis of a precursor for MJL1-109-2, a known nonpeptide CRHR-1 antagonist, using this method [].
Q2: How are Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one derivatives synthesized?
A2: Two different synthetic routes are described:
- Route 1 []: This method involves the cyclization of amidine pyrazole intermediates with triphosgene (bis(trichloromethyl) carbonate) at low temperatures. This method results in the formation of novel this compound derivatives.
- Route 2 []: This method utilizes a palladium-catalyzed C-H arylation reaction. Specifically, 2,7-Dimethylpyrazolo[1,5-α][1,3,5]triazin-4(3H)-one is reacted with various aryl bromides in the presence of a palladium catalyst, pivalic acid, and a base. This approach allows for the introduction of various aryl substituents at the 8-position of the this compound core.
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